3-Chloroazetidine hydrochloride
Overview
Description
3-Chloroazetidine hydrochloride is a chemical compound with the molecular formula C3H6ClN.HCl. It is a derivative of azetidine, a four-membered heterocyclic compound. This compound is a colorless solid with a slightly bitter taste and is primarily used in scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroazetidine hydrochloride typically involves the cyclization of γ-chloroamine. For instance, the stereoselective reduction of β-mesyloxyketimines with sodium cyanoborohydride results in the formation of β-chloro-γ-mesyloxypropylamines, which upon heating in dimethyl sulfoxide followed by base-induced cyclization, stereoselectively generates 3-Chloroazetidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of robust synthetic routes that ensure high yield and purity of the final product. The process typically includes the use of appropriate solvents and reagents under controlled conditions to facilitate the cyclization reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloroazetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the azetidine ring can be substituted with other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in the four-membered azetidine ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as potassium carbonate and sodium hydride, and solvents like dimethylformamide and dimethyl sulfoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines .
Scientific Research Applications
3-Chloroazetidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroazetidine hydrochloride involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered heterocyclic compound similar to 3-Chloroazetidine but without the chlorine substituent.
Aziridine: A three-membered heterocyclic compound with similar reactivity but higher ring strain compared to azetidine.
Uniqueness
3-Chloroazetidine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
3-chloroazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUFCDPBADCYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692971 | |
Record name | 3-Chloroazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313468-63-2 | |
Record name | 3-Chloroazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloroazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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